molecular formula C16H20F2N2O B2388933 (E)-N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]-4-(dimethylamino)but-2-enamide CAS No. 2411324-23-5

(E)-N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]-4-(dimethylamino)but-2-enamide

Cat. No.: B2388933
CAS No.: 2411324-23-5
M. Wt: 294.346
InChI Key: OEIWANVBEXEQKW-AATRIKPKSA-N
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Description

(E)-N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]-4-(dimethylamino)but-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a difluorophenyl group, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]-4-(dimethylamino)but-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and 2-methylpropenal.

    Formation of Intermediate: The 3,4-difluoroaniline undergoes a condensation reaction with 2-methylpropenal to form an intermediate imine.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The amine is reacted with 4-(dimethylamino)but-2-enoic acid or its derivatives to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]-4-(dimethylamino)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]-4-(dimethylamino)but-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[1-(3,4-Dichlorophenyl)-2-methylprop-2-enyl]-4-(dimethylamino)but-2-enamide
  • (E)-N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]-4-(diethylamino)but-2-enamide

Uniqueness

(E)-N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]-4-(dimethylamino)but-2-enamide is unique due to the presence of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

(E)-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O/c1-11(2)16(12-7-8-13(17)14(18)10-12)19-15(21)6-5-9-20(3)4/h5-8,10,16H,1,9H2,2-4H3,(H,19,21)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIWANVBEXEQKW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C1=CC(=C(C=C1)F)F)NC(=O)C=CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(C1=CC(=C(C=C1)F)F)NC(=O)/C=C/CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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